7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde
Overview
Description
“7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde” is a chemical compound with the formula C8H8N2 . It is a type of heterocyclic compound known as an imidazopyridine, which is recognized as a valuable scaffold in medicinal chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized through a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis
The molecular structure of “7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde” consists of a fused bicyclic 5,6 heterocycle . The IUPAC Standard InChI is InChI=1S/C8H8N2/c1-7-2-4-10-5-3-9-8(10)6-7/h2-6H,1H3 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions. One of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives is the direct functionalization of this valuable scaffold . This can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis
The molecular weight of “7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde” is 132.1625 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis Techniques : A study by Mohan, Rao, and Adimurthy (2013) reported aqueous syntheses of methylimidazo[1,2-a]pyridines, including 7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde, without any deliberate addition of catalysts. This method also produced similar compounds in good yields under comparable conditions (Darapaneni Chandra Mohan, Sadu Nageswara Rao, S. Adimurthy, 2013).
Molecular Rotor Studies : Research by Jadhav and Sekar (2017) focused on the development of fluorescent molecular rotors (FMRs) using substituted 2-chloroimidazo[1,2-a]pyridine-3-carbaldehydes. These FMRs exhibited significant viscosity sensitivity and emission intensity enhancement in viscous environments, suggesting potential applications in molecular sensing and imaging (S. D. Jadhav, N. Sekar, 2017).
Catalytic Activity : Saddik et al. (2012) evaluated the catalytic activities of several imidazolo[1,2-a]pyridine derivatives, including ethyl 7-methylimidazolo[1,2-a] pyridine-2-carboxylate. These compounds showed effectiveness as catalysts in the oxidation of catechol to o-quinone (R. Saddik, M. Khoutoul, N. Benchat, B. Hammouti, S. El Kadiri, R. Touzani, 2012).
Unnatural Base Pair Research : Mitsui et al. (2003) developed an unnatural hydrophobic base, pyrrole-2-carbaldehyde, as a specific pairing partner of 9-methylimidazo[(4,5)-b]pyridine, contributing to the expansion of the genetic alphabet. This research highlights the potential of 7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde derivatives in genetic engineering and synthetic biology (Tsuneo Mitsui, A. Kitamura, M. Kimoto, T. To, A. Sato, I. Hirao, S. Yokoyama, 2003).
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Therefore, the development of new synthesis methods, particularly those that are environmentally friendly and economically viable, is a key area of future research .
properties
IUPAC Name |
7-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-2-3-11-5-8(6-12)10-9(11)4-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETJTTLBDVLRJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40554875 | |
Record name | 7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40554875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
CAS RN |
202348-54-7 | |
Record name | 7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40554875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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